molecular formula C8H4F6 B3090928 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1214372-93-6

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No. B3090928
CAS RN: 1214372-93-6
M. Wt: 214.11 g/mol
InChI Key: GNNBODQVNYPARY-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C8H5F5. It has a molecular weight of 196.12 . It is used by researchers as part of a collection of unique chemicals .

Scientific Research Applications

Material Science and Polymer Chemistry

  • Fluorinated Polymers : The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer demonstrate how 1,3,5-tris(4-fluoro-3-trifluoromethylphenyl)benzene leads to polymers with excellent thermal stability and higher glass transition temperatures than their linear analogs. Such materials are promising for applications requiring materials with high thermal stability and low dielectric constants, valuable for electronics and aerospace industries (Banerjee et al., 2009).

  • Electrochemical Fluorination : Research into the electrochemical fluorination of aromatic compounds, including difluoromethylbenzenes, sheds light on methods to incorporate fluorine atoms into organic molecules. This process is crucial for developing materials with enhanced physical, chemical, or biological properties, serving various applications in pharmaceuticals, agrochemicals, and material sciences (Momota et al., 1998).

Photochemistry and Photophysics

  • Photochemistry Studies : Investigations into the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar in structure to 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, have provided insights into their fluorescence spectra, quenching mechanisms, and photophysical processes. Such studies are crucial for understanding the behavior of these compounds under various lighting conditions, which is essential for their application in optical materials and photochemical synthesis (Al-ani, 1973).

  • Radical Fluoroalkylation : The development of radical fluoroalkylation methods under visible-light photoredox catalysis has opened new pathways for incorporating fluorinated moieties into organic molecules. This technique is significant for creating molecules with altered physical, chemical, and biological properties, facilitating the development of new drugs, agrochemicals, and fluorinated materials (Rong et al., 2017).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBODQVNYPARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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